Cas no 1805703-86-9 (Ethyl 2-ethyl-4-propionylbenzoate)

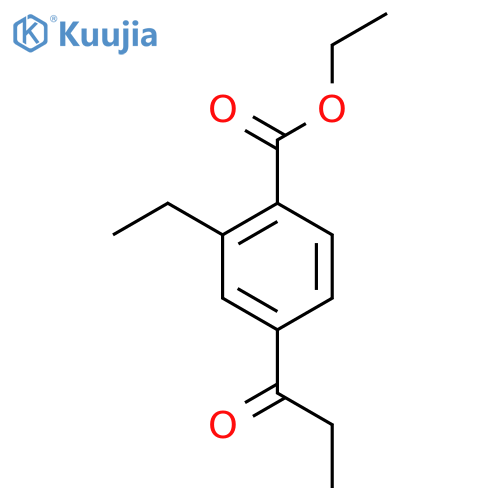

1805703-86-9 structure

商品名:Ethyl 2-ethyl-4-propionylbenzoate

CAS番号:1805703-86-9

MF:C14H18O3

メガワット:234.290924549103

CID:4958751

Ethyl 2-ethyl-4-propionylbenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-ethyl-4-propionylbenzoate

-

- インチ: 1S/C14H18O3/c1-4-10-9-11(13(15)5-2)7-8-12(10)14(16)17-6-3/h7-9H,4-6H2,1-3H3

- InChIKey: JYQLFTDAIWVKHV-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1C=CC(C(CC)=O)=CC=1CC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 273

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 43.4

Ethyl 2-ethyl-4-propionylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015003944-1g |

Ethyl 2-ethyl-4-propionylbenzoate |

1805703-86-9 | 97% | 1g |

1,549.60 USD | 2021-06-21 | |

| Alichem | A015003944-500mg |

Ethyl 2-ethyl-4-propionylbenzoate |

1805703-86-9 | 97% | 500mg |

790.55 USD | 2021-06-21 | |

| Alichem | A015003944-250mg |

Ethyl 2-ethyl-4-propionylbenzoate |

1805703-86-9 | 97% | 250mg |

499.20 USD | 2021-06-21 |

Ethyl 2-ethyl-4-propionylbenzoate 関連文献

-

Rong-Ho Lee,Lun-Cheng Yang,Jeng-Yue Wu,Ru-Jong Jeng RSC Adv., 2017,7, 1016-1025

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

1805703-86-9 (Ethyl 2-ethyl-4-propionylbenzoate) 関連製品

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量